2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The exact pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propionamide
Uniqueness
The uniqueness of 2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of the benzoxazole moiety, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-15-4-2-1-3-13(15)19(26)24-12-6-7-16(23)14(10-12)20-25-17-9-11(22)5-8-18(17)27-20/h1-10H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCHEYUXNCIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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